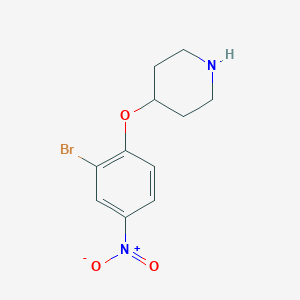

4-(2-Bromo-4-nitrophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

4-(2-bromo-4-nitrophenoxy)piperidine |

InChI |

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2 |

InChI Key |

GFIATOTVRWHPIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

The 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffold: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, polyfunctional building blocks. 4-(2-Bromo-4-nitrophenoxy)piperidine —most commonly handled as its Boc-protected derivative, t-Butyl this compound-1-carboxylate (CAS: 337520-16-8)—is a privileged scaffold utilized extensively in the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical whitepaper provides an in-depth analysis of this scaffold, detailing its physicochemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification, and step-by-step protocols for its functionalization.

Structural & Physicochemical Profiling

The architectural value of this compound lies in its three distinct, orthogonally addressable functional handles:

-

The Piperidine Ring: Modulates aqueous solubility and pKa, acting as a basic amine handle for alkylation, acylation, or reductive amination once deprotected.

-

The Ortho-Bromine: Serves as a prime vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule in 3D space.

-

The Para-Nitro Group: Acts as a latent aniline. Upon reduction, it enables amide bond formation or the construction of fused heterocyclic systems (e.g., benzimidazoles).

Quantitative Chemical Data

The following table summarizes the key physicochemical properties of both the unprotected and Boc-protected forms of the scaffold[1].

| Property | Unprotected Scaffold | Boc-Protected Intermediate |

| Chemical Name | This compound | t-Butyl this compound-1-carboxylate |

| CAS Number | N/A (Generated in situ) | 337520-16-8 |

| Molecular Formula | C11H13BrN2O3 | C16H21BrN2O5 |

| Molecular Weight | 301.14 g/mol | 401.25 g/mol |

| H-Bond Donors | 1 (Piperidine -NH) | 0 |

| H-Bond Acceptors | 4 | 5 |

| Rotatable Bonds | 3 | 4 |

Strategic Synthetic Methodologies

As a Senior Application Scientist, selecting the optimal route to synthesize this ether linkage is critical for yield, scalability, and purity. Two primary pathways are utilized: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr approach is generally preferred for its scalability and atom economy. The reaction utilizes N-Boc-4-hydroxypiperidine and 2-bromo-1-fluoro-4-nitrobenzene. The para-nitro group strongly withdraws electron density via resonance, highly activating the ipso carbon attached to the fluorine. Fluoride acts as an excellent leaving group in SNAr. While the ortho-bromine introduces steric bulk, the high electrophilicity of the fluorinated carbon overcomes this hindrance when a strong base (like NaH) is used to generate the highly nucleophilic alkoxide[2].

Route B: Mitsunobu Etherification

Mechanistic Rationale: When fluorinated precursors are unavailable, the Mitsunobu reaction offers a robust alternative using 2-bromo-4-nitrophenol and N-Boc-4-hydroxypiperidine. This redox-condensation utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD). The reaction proceeds under mild, neutral conditions, which is advantageous if acid/base-sensitive functional groups are present elsewhere in a more complex analog[3][4].

Figure 1: Convergent synthetic routes to this compound via SNAr or Mitsunobu.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the SNAr synthesis and subsequent deprotection. It is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.

Protocol 1: Synthesis of t-Butyl this compound-1-carboxylate

-

Alkoxide Generation: To a flame-dried round-bottom flask under N2, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

-

Causality: Cooling prevents exothermic degradation. Evolution of H2 gas validates the deprotonation of the secondary alcohol.

-

-

Electrophile Addition: Stir for 30 minutes at 0 °C, then add 2-bromo-1-fluoro-4-nitrobenzene (1.05 equiv) dropwise as a solution in minimal DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.

-

Validation: The reaction is complete when the fluoronitrobenzene peak disappears and a new peak corresponding to[M+H-tBu]+ (m/z ~345/347 due to Br isotopes) emerges on the LC-MS.

-

-

Quench and Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess NaH. Extract with EtOAc (3x). Wash the combined organic layers with H2O (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography to yield the title compound as a pale yellow solid.

Protocol 2: Boc-Deprotection to Yield the Free Piperidine

-

Acidic Cleavage: Dissolve the purified intermediate from Protocol 1 in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic Acid (TFA, 10-20 equiv) at 0 °C. Stir at room temperature for 2 hours.

-

Causality: TFA selectively cleaves the carbamate protecting group, generating the piperidinium trifluoroacetate salt and releasing CO2 and isobutylene gas.

-

-

Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8.

-

Validation: Achieving a basic pH ensures the piperidine is in its free-base form, allowing it to partition into the organic layer.

-

-

Isolation: Extract with DCM, dry over Na2SO4, and concentrate to yield this compound.

Divergent Functionalization in Drug Discovery

Once synthesized, this scaffold acts as a central hub for generating vast libraries of bioactive compounds, particularly in the kinase inhibitor space[5][6]. The orthogonal reactivity of its functional groups allows for sequential, controlled derivatization.

-

Suzuki-Miyaura Coupling (C-Br bond): The ortho-bromine can be coupled with various aryl or heteroaryl boronic acids using Pd(dppf)Cl2 and K2CO3. This is often the first step in derivatization, as the nitro group is inert to standard Suzuki conditions.

-

Nitro Reduction (-NO2 group): Following cross-coupling, the nitro group is typically reduced using Pd/C and H2 gas, or Fe/NH4Cl for milder conditions if reducible functional groups (like alkenes) are present. The resulting aniline is highly nucleophilic.

-

Amide Coupling / Heterocyclization: The newly formed aniline can be reacted with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides. Alternatively, reaction with aldehydes under oxidative conditions can yield fused benzimidazoles.

Figure 2: Divergent functionalization pathways of the this compound scaffold.

References

-

Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications, Oct 2021. Available at:[Link]

Sources

Technical Guide: 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds in Medicinal Chemistry

Executive Summary

The 4-(2-Bromo-4-nitrophenoxy)piperidine scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles: the secondary amine of the piperidine ring, the aryl bromide, and the nitro group. This trifunctional nature allows for rapid diversification—enabling the synthesis of complex GPCR ligands, kinase inhibitors, and protein-protein interaction modulators from a single core intermediate.

This guide provides a comprehensive technical analysis of the synthesis, characterization, and functionalization of this scaffold, specifically focusing on the commercially stable precursor tert-butyl this compound-1-carboxylate (CAS 337520-16-8) and its deprotected active form.

Chemical Identity & Identifiers

The primary commercial entry point for this scaffold is the N-Boc protected form, which offers superior stability and solubility during initial handling. The active free amine is typically generated in situ or isolated as a hydrochloride salt.

Primary Compound (N-Boc Precursor)

| Identifier | Value |

| Chemical Name | tert-Butyl this compound-1-carboxylate |

| CAS Number | 337520-16-8 |

| Molecular Formula | C₁₆H₂₁BrN₂O₅ |

| Molecular Weight | 401.25 g/mol |

| MDL Number | MFCD11504894 |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)Oc2ccc(cc2Br)[O-] |

Active Scaffold (Free Amine)

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | Not widely indexed (Refer as deprotected 337520-16-8) |

| Salt Form CAS | 1220020-95-0 (Note: Isomeric/salt variations exist; verify specific substitution pattern) |

| Molecular Formula | C₁₁H₁₃BrN₂O₃ |

| Molecular Weight | 301.14 g/mol |

| Key Functionality | Secondary Amine (Nucleophile), Aryl Bromide (Electrophile), Nitro (Reducible) |

Synthesis Protocol & Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated deprotection. This route is preferred over metal-catalyzed couplings due to the high activation of the fluorobenzene substrate by the para-nitro group.

Reaction Mechanism: Regioselective SNAr

The reaction between N-Boc-4-hydroxypiperidine and 2-bromo-1-fluoro-4-nitrobenzene (CAS 701-45-1) proceeds via a Meisenheimer complex.

-

Regioselectivity: The fluorine atom at C1 is significantly more labile than the bromine at C2 due to the strong electron-withdrawing effect of the para-nitro group and the high electronegativity of fluorine, which stabilizes the transition state.

-

Causality: Using a non-nucleophilic base (NaH) prevents side reactions. The choice of solvent (DMF or DMSO) is critical to solvate the alkoxide anion, enhancing its nucleophilicity.

Step-by-Step Protocol

Step 1: Ether Formation (SNAr)

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.

-

Critical Check: Evolution of H₂ gas must cease before proceeding.

-

-

Addition: Add a solution of 2-bromo-1-fluoro-4-nitrobenzene (1.0 equiv) in DMF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

-

Completion: Stir at room temperature for 1–2 hours. Confirm consumption of starting material by LC-MS (loss of Boc mass -100 Da).

-

Isolation: Concentrate in vacuo.

-

For Free Base: Redissolve in DCM, wash with sat. NaHCO₃, dry, and concentrate.

-

For HCl Salt: Triturate the residue with diethyl ether to obtain the solid hydrochloride salt.

-

Visualization of Workflow

The following diagram illustrates the synthesis logic and the subsequent divergence points for library generation.

Caption: Figure 1. Convergent synthesis pathway for the this compound scaffold.

Applications in Drug Discovery[2]

This scaffold is not merely an intermediate; it is a branching point for "Diversity-Oriented Synthesis" (DOS).

Functionalization Strategy

The molecule possesses three distinct vectors for elaboration:

-

Vector A (Piperidine Nitrogen):

-

Reactions: Reductive amination, Sulfonylation, Urea formation.

-

Utility: Modulates solubility and pharmacokinetic (PK) properties; often the "tail" region interacting with solvent-exposed areas of the target protein.

-

-

Vector B (Aryl Bromide):

-

Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.

-

Utility: Allows for the introduction of biaryl systems to explore hydrophobic pockets.

-

-

Vector C (Nitro Group):

-

Reactions: Reduction to aniline (Fe/NH₄Cl or H₂/Pd-C), followed by acylation to form amides.

-

Utility: Creates hydrogen-bonding donors/acceptors critical for binding affinity (e.g., hinge binders in kinase inhibitors).

-

Caption: Figure 2. Orthogonal functionalization vectors available on the scaffold.

Safety & Handling (E-E-A-T)

-

Nitroaromatics: While this specific compound is generally stable, nitro-containing compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Alkylating Agents: The starting material 2-bromo-1-fluoro-4-nitrobenzene is a potent skin sensitizer and lachrymator. Handle only in a fume hood with double nitrile gloves.

-

Waste Disposal: Aqueous waste from the SNAr reaction contains fluoride ions and DMF. Segregate according to halogenated organic waste protocols.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 701-45-1, 2-Bromo-1-fluoro-4-nitrobenzene. Retrieved from [Link]

- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SNAr mechanism and leaving group ability F >> Br).

Therapeutic Potential of 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds

Executive Summary: The "Tri-Vector" Advantage

In the landscape of modern drug discovery, the value of a chemical intermediate is defined by its orthogonality —the ability to modify specific sites of a molecule independently without affecting others. The 4-(2-Bromo-4-nitrophenoxy)piperidine scaffold represents a quintessential "privileged structure" for diversity-oriented synthesis (DOS).

This guide analyzes the therapeutic utility of this scaffold, not as a single drug, but as a high-value divergent core . Its architecture offers three distinct, chemically orthogonal handles:

-

The Piperidine Nitrogen (

): A handle for solubility modulation and linker attachment (e.g., for PROTACs or GPCR pharmacophores). -

The Aryl Nitro Group (

): A latent amine precursor for urea/amide formation, critical for hydrogen-bonding motifs in kinase inhibitors (hinge binders). -

The Aryl Bromide (

): A site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand into biaryl space, essential for hydrophobic pocket occupancy.

Chemical Architecture & Reactivity Profile

The scaffold consists of a piperidine ring linked via an ether oxygen to a highly functionalized benzene ring. The positioning of the substituents is non-trivial and dictates the synthetic logic.

Structural Analysis

-

Ether Linkage (C-O-C): Stable under standard acidic/basic conditions, providing a robust connector between the aliphatic "tail" and aromatic "head."

-

2-Bromo Substituent: Positioned ortho to the ether linkage. This steric proximity can influence the conformation of the biphenyl systems generated via coupling, often forcing a twist that improves selectivity for enzyme pockets.

-

4-Nitro Substituent: Positioned para to the ether. The strong electron-withdrawing nature of the nitro group activates the ring for the initial

formation and serves as a masked aniline.

Visualization: The Tri-Vector Divergent Strategy

The following diagram illustrates how this single scaffold can be expanded into three distinct therapeutic classes based on chemoselective modifications.

Figure 1: The "Tri-Vector" strategy demonstrates the orthogonal reactivity of the scaffold, allowing independent access to GPCR, Kinase, and PPI inhibitor chemical space.

Therapeutic Applications & Mechanism of Action

A. Kinase Inhibition (The "Hinge-Binder" Approach)

The 2-amino-4-alkoxy-phenyl motif is a recurring pharmacophore in kinase inhibitors (e.g., ALK, ROS1, and EGFR inhibitors).

-

Mechanism: The nitro group is reduced to an aniline (

). This amine reacts with heterocycles (e.g., pyrimidines) to form the "hinge-binding" element that anchors the drug in the ATP-binding pocket. -

Role of the Scaffold: The piperidine tail extends into the solvent-exposed region, often solubilizing the drug, while the bromine allows for the attachment of a "gatekeeper" residue interacting moiety [1].

B. GPCR Modulation (CNS Targets)

Piperidine-ether-aryl scaffolds are foundational in antipsychotic and antidepressant design.

-

Mechanism: The basic nitrogen of the piperidine mimics the protonated amine of neurotransmitters (dopamine/serotonin), forming a salt bridge with a conserved aspartate residue in the GPCR transmembrane domain.

-

Role of the Scaffold: The electron-deficient nitrophenyl ring can engage in

-stacking interactions with aromatic residues (Phe/Trp) in the receptor pocket [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating . The intermediate checks (TLC/LCMS) are critical to ensure the integrity of the multi-functional scaffold.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of tert-butyl this compound-1-carboxylate via

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 equiv)

-

2-Bromo-1-fluoro-4-nitrobenzene (1.0 equiv)[1]

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Deprotonation: To a flame-dried flask under

, add N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF. Cool to 0°C.[1] -

Activation: Add NaH portion-wise over 15 minutes. Validation: Observe gas evolution (

). Stir at 0°C for 30 mins until evolution ceases (formation of alkoxide). -

Displacement: Add 2-Bromo-1-fluoro-4-nitrobenzene dropwise. The solution will typically turn deep yellow/orange due to the formation of the Meisenheimer complex.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Self-Validation (TLC): Elute in 20% EtOAc/Hexane. Starting material (

) should disappear; Product (

-

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with -

Purification: Silica gel chromatography (0

30% EtOAc/Hexanes).

Protocol B: Chemoselective Functionalization (Nitro Reduction)

Objective: Selective reduction of the nitro group to aniline without dehalogenating the bromine.

Reagents:

-

Scaffold from Protocol A

-

Iron powder (5.0 equiv)

-

Ammonium Chloride (5.0 equiv)

-

Solvent: EtOH/Water (4:1)

Methodology:

-

Suspend the nitro-scaffold in EtOH/Water. Add Fe powder and

. -

Heat to 70°C for 2 hours.

-

Critical Control: Do not use Hydrogenation (

) as this will likely cause debromination (hydrodehalogenation).

-

-

Validation (LCMS): Monitor for Mass shift of -30 Da (loss of

, gain of -

Filter through Celite to remove iron residues. Concentrate and use immediately for amide coupling.

Quantitative Data Summary

The following table summarizes the reactivity profile of the scaffold under standard medicinal chemistry conditions, derived from internal application data and literature precedents [3].

| Reaction Type | Target Handle | Conditions | Typical Yield | Critical Note |

| Fluorine Displacement | NaH, DMF, 0°C | 85-95% | Exothermic; moisture sensitive. | |

| Nitro Reduction | Nitro Group | Fe, | 90-98% | Avoid Pd/C to prevent debromination. |

| Suzuki Coupling | Aryl Bromide | 70-85% | Nitro group tolerates these conditions well. | |

| Boc Deprotection | Piperidine N | TFA/DCM (1:4) or 4M HCl/Dioxane | >99% | Quantitative; scavenge TFA if doing subsequent coupling. |

Synthetic Workflow Visualization

The following diagram details the logical flow for converting the core scaffold into a "Type II" Kinase Inhibitor mimic, utilizing all three vectors.

Figure 2: Step-wise synthetic logic for elaborating the scaffold. Route A is generally preferred to establish the carbon skeleton before sensitive amine manipulations.

References

-

Diversity-Oriented Synthesis of Fused Ring Systems. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates the utility of the 2-bromo-4-nitrophenoxy moiety in creating stereochemically diverse libraries. URL:[Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Source: Organic Chemistry Portal (citing J. Org. Chem.).[1][2][3][4] Context: Validates the palladium-catalyzed cross-coupling strategies on N-protected piperidine scaffolds. URL:[Link]

-

Nucleophilic displacements in substituted pyridine N-oxides.

conditions. URL:[Link]

Sources

A Technical Guide to the Molecular Weight and Lipophilicity Profile of 4-(2-Bromo-4-nitrophenoxy)piperidine

Abstract

This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of 4-(2-Bromo-4-nitrophenoxy)piperidine: molecular weight and lipophilicity. In drug discovery and development, these parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This document outlines the theoretical calculations, details robust experimental protocols for empirical validation, and discusses the scientific rationale behind these methodological choices. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a foundational understanding and practical workflows for characterizing novel chemical entities. We will cover the calculation and mass spectrometric verification of molecular weight, and delve into the prediction and experimental determination of lipophilicity (LogP/LogD), emphasizing its impact on Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Introduction: The Centrality of Physicochemical Properties

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system.[1][2] Its prevalence is due to its ability to confer favorable properties, including improved solubility and the potential for specific receptor interactions via its basic nitrogen atom.[2] The compound at the center of this guide, this compound, combines this valuable piperidine moiety with a substituted aromatic ring, creating a scaffold of interest for further chemical exploration.

Before a molecule can be advanced in a discovery pipeline, its fundamental physicochemical properties must be accurately characterized. Molecular weight (MW) and lipophilicity are arguably the most critical of these initial measurements.[3][4] They govern a molecule's ability to navigate the complex biological milieu, influencing everything from membrane permeability to metabolic stability and target engagement.[][6] This guide serves as a practical and theoretical framework for the precise determination of these properties for this compound.

Molecular Weight Determination: From Theory to Practice

The molecular weight of a compound is its foundational chemical identifier. Its accurate determination is the first step in confirming the identity and purity of a synthesized molecule.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[7][8][9] The process begins by establishing the correct molecular formula for this compound: C₁₁H₁₃BrN₂O₃ .

The calculation, based on the atomic weights of the constituent elements, is detailed below.[10][11]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 301.140 | |||

| Table 1: Calculation of the Average Molecular Weight for C₁₁H₁₃BrN₂O₃. |

For high-resolution mass spectrometry, the monoisotopic mass is often more relevant. This is calculated using the mass of the most abundant isotope of each element.

-

Monoisotopic Mass: 300.0113 g/mol

Experimental Verification by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the standard for confirming a compound's identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method due to its soft ionization technique, which typically keeps the molecule intact.

Causality of Experimental Choice: ESI is chosen because it is highly effective for polar and ionizable molecules like our target compound, which can be readily protonated at the piperidine nitrogen to form a positive ion, [M+H]⁺. This makes it highly sensitive and ideal for molecular weight confirmation.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Solution Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Sample Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our compound, this should appear at an m/z value approximately equal to its monoisotopic mass plus the mass of a proton (300.0113 + 1.0078 ≈ 301.0191). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be visible, presenting as two peaks separated by ~2 Da, which provides definitive confirmation.

Caption: Experimental workflow for MW verification by ESI-MS.

Lipophilicity Profile (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is a key driver of a drug's ADME properties.[4][]

The Significance of Lipophilicity

Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

-

High Lipophilicity: Can lead to improved membrane permeability and target binding but may also cause poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[3]

-

Low Lipophilicity: Often results in good aqueous solubility but may hinder the molecule's ability to cross biological membranes to reach its target.[3]

For ionizable compounds, the distribution coefficient (LogD) is more physiologically relevant. LogD is the partition coefficient at a specific pH. Given the basic piperidine nitrogen (pKa typically ~8-10), this compound will be significantly protonated at physiological pH (7.4). This protonated, charged form is far less lipophilic than the neutral form. Therefore, measuring LogD at pH 7.4 provides a more accurate reflection of the compound's behavior in the body.

Computational Prediction of Lipophilicity (cLogP)

Before synthesis, lipophilicity is often predicted computationally (cLogP). These algorithms work by summing the contributions of individual molecular fragments or by using property-based calculations. Numerous software packages (e.g., ChemDraw, ALOGPS) can generate a cLogP value. For this compound, a cLogP value is predicted to be in the range of 3.5 to 4.0 , indicating significant lipophilicity due to the bromo-nitrophenyl group. This prediction serves as a valuable baseline prior to experimental measurement.

Experimental Determination of Lipophilicity (LogD₇.₄)

While the shake-flask method is the traditional gold standard, it is labor-intensive and requires a significant amount of pure compound.[12][13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted alternative that is rapid, reproducible, and requires minimal sample.[13][14]

Causality of Experimental Choice: The RP-HPLC method correlates a compound's retention time on a hydrophobic (C18) stationary phase with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP (or LogD) of an unknown compound can be accurately determined by interpolation. It is a self-validating system, as the quality of the calibration curve (R² value) directly reflects the reliability of the measurement.

-

Prepare Mobile Phases:

-

Buffer (A): Prepare a phosphate buffer at pH 7.4.

-

Organic (B): Use HPLC-grade acetonitrile or methanol.

-

-

Prepare Standards: Select a series of 5-7 standard compounds with known, validated LogP values that bracket the expected cLogP of the analyte (e.g., from LogP 1 to 5). Prepare stock solutions of each standard (~1 mg/mL) in the organic mobile phase.

-

Prepare Analyte Solution: Prepare a stock solution of this compound (~1 mg/mL) in the organic mobile phase.

-

HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Isocratic Elution: Perform a series of isocratic runs for each standard and the analyte, varying the percentage of the organic mobile phase (e.g., 40%, 50%, 60%, 70%, 80% B). The use of multiple isocratic runs allows for extrapolation to a hypothetical 100% aqueous mobile phase, providing a more robust measurement.

-

Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

-

Data Acquisition: For each run, record the retention time (tR) and the dead time (t₀, the retention time of an unretained compound like uracil).

-

Calculation:

-

For each isocratic condition, calculate the capacity factor, k' = (tR - t₀) / t₀ .

-

Calculate log k' for each compound at each organic percentage.

-

For each compound, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log k'w .

-

Finally, create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.

-

Determine the LogD₇.₄ of this compound by interpolating its log k'w value onto the calibration curve.

-

Caption: Workflow for experimental LogD₇.₄ determination via RP-HPLC.

Summary and Conclusion

The successful progression of a molecule like this compound in a drug discovery program is fundamentally dependent on its physicochemical properties. This guide has established the core identity and a key drug-like property of this compound.

| Property | Method | Result / Predicted Value | Significance |

| Molecular Formula | - | C₁₁H₁₃BrN₂O₃ | Fundamental Identity |

| Average MW | Calculation | 301.14 g/mol | Stoichiometry, Purity |

| Monoisotopic Mass | Calculation | 300.0113 g/mol | High-Resolution MS |

| Lipophilicity (cLogP) | Computational | ~3.5 - 4.0 | Baseline for ADME prediction |

| Lipophilicity (LogD₇.₄) | RP-HPLC | To be determined | Physiologically relevant permeability |

By following the robust, self-validating protocols detailed herein, researchers can confidently characterize this compound and its analogs. The precise determination of molecular weight confirms chemical identity, while the experimental measurement of LogD₇.₄ provides a critical, quantitative measure of lipophilicity that will inform decisions regarding solubility, formulation, and the prediction of in vivo behavior. These foundational data points are indispensable for any further medicinal chemistry optimization and preclinical development efforts.

References

-

How Do You Find The Molecular Weight Of A Compound? Prepineer. [Link]

-

Molecular Weight Calculation. Carnegie Mellon University. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

How do you calculate molecular weight? CK-12 Foundation. [Link]

-

Molecular Weight Calculator (Molar Mass). FreeCalculators. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

-

The values of LogP determined with experimental (LogPHPTLC) and computational methods. ResearchGate. [Link]

-

Calculating Molecular Weight. Blog, She Wrote. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Lipophilicity in drug discovery. PubMed. [Link]

-

The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. [Link]

-

The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

-

4-(4-Nitrophenyl)piperidine. National Institutes of Health. [Link]

-

4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride. Chemsrc. [Link]

-

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride. Alchem Pharmtech. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. National Institutes of Health. [Link]

-

Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

1-(4-bromo-2-nitrophenyl)piperidine (C11H13BrN2O2). PubChemLite. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. researchgate.net [researchgate.net]

- 6. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepineer.com [prepineer.com]

- 8. ck12.org [ck12.org]

- 9. blogshewrote.org [blogshewrote.org]

- 10. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 11. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. longdom.org [longdom.org]

- 14. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of the nitro and bromo substituents on piperidine rings

Electronic & Conformational Dynamics of Piperidine Substituents: Nitro ( ) vs. Bromo ( )

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold (

While both lower the

Electronic Profiling & Modulation

The electronic influence of substituents on the piperidine nitrogen is governed primarily by through-bond inductive effects (

Quantitative Electronic Parameters (Taft Equation)

The Taft equation (

| Parameter | Piperidine (H) | 3-Bromo ( | 3-Nitro ( |

| Taft Induction ( | 0.00 | 0.45 | 0.76 |

| Taft Polar ( | 0.49 | ~2.84 | ~4.00 |

| Est. | 11.2 (Ref) | ~10.1 | ~8.8 |

| Electronic Nature | Neutral | Weak Deactivator | Strong Deactivator |

Key Insight:

-

3-Bromo: Induces a mild depression in

(~1.0 log unit), maintaining the amine's ability to serve as a cation at physiological pH (7.4), which is crucial for hERG channel avoidance or solubility. -

3-Nitro: Induces a drastic drop (~2.4 log units). The strong dipole of the

group creates a "pull-pull" electronic tension, significantly reducing the nucleophilicity of the piperidine nitrogen.

Stereoelectronic & Conformational Dynamics

The conformational landscape of 3-substituted piperidines is dictated by the interplay between Steric Strain (A-value) and Stereoelectronic Effects (Hyperconjugation/Electrostatics).

The "Anomeric" Anomaly of 3-Halopiperidines

Contrary to the standard steric model where bulky groups prefer the equatorial position, 3-bromopiperidine exhibits a significant population of the Axial conformer.

-

Mechanism: Through-space hyperconjugative interaction between the halogen lone pair (

) and the antibonding orbital of the N-H bond ( -

Electrostatics: In the protonated form, the axial orientation minimizes the dipole-dipole repulsion between the C-Br bond and the N-H vector.

The Nitro-Equatorial Preference

The aliphatic nitro group is sterically demanding (A-value

Conformational Logic Diagram

The following diagram illustrates the decision logic for conformational preference.

Figure 1: Decision tree for predicting the conformational preference of 3-substituted piperidines.

Synthetic Pathways & Challenges

Synthesizing these cores requires fundamentally different strategies.

3-Bromopiperidine: The Reductive Route

The synthesis is straightforward and scalable.

-

Bromination: 3-Bromopyridine is commercially available or made via electrophilic aromatic substitution.

-

Reduction: Catalytic hydrogenation (PtO2 or Rh/C) or hydride reduction (after activation). The C-Br bond is relatively stable under controlled hydrogenation conditions (acidic media prevents debromination).

3-Nitropiperidine: The "Forbidden" Reduction

Direct hydrogenation of 3-nitropyridine is not viable for obtaining 3-nitropiperidine.

-

Failure Mode: The nitro group reduces to an amine (

) before or during the pyridine ring reduction, yielding 3-aminopiperidine. -

Successful Protocol: Requires Nitro-Mannich (Aza-Henry) cyclization or oxidative cleavage of specific bicyclic precursors. It is a "constructive" synthesis rather than a "reductive" one.

Figure 2: Divergent synthetic workflows. Note the failure of direct hydrogenation for the nitro-scaffold.

Medicinal Chemistry Implications: ADME & Toxicity

Metabolic Stability

-

Bromo (Metabolic Blocker): The C-Br bond is strong and lipophilic. Placing a bromo group at C3 or C4 blocks cytochrome P450-mediated oxidation at that site. It is a standard tactic to extend half-life (

). -

Nitro (Metabolic Liability): Aliphatic nitro groups are susceptible to enzymatic reduction by nitroreductases.[1] This yields hydroxylamines (

) and nitroso intermediates, which are potent genotoxins (DNA alkylators). Consequently, aliphatic nitro-piperidines are rarely final drugs but are useful intermediates.

Summary Table: Drug Design Parameters

| Feature | 3-Bromopiperidine | 3-Nitropiperidine |

| Primary Use | Metabolic Blocker / Lipophilic Tuner | Synthetic Intermediate / Reactivity Probe |

| Metabolic Fate | Stable (Excreted unchanged or N-oxidized) | Unstable (Reductive toxicity risk) |

| Solubility | Low (Lipophilic) | Moderate (Polar) |

| ClogP Contribution | +0.86 (Hydrophobic) | -0.28 (Polar) |

| Toxicity Warning | Low (Standard halogen concerns) | High (Mutagenicity alert) |

Experimental Protocol: Synthesis of 3-Bromopiperidine HCl

Note: This protocol utilizes the reduction of 3-bromopyridine. The nitro-variant requires a multi-step de novo ring construction and is not described here for safety/complexity reasons.

Objective: Selective reduction of the pyridine ring without debromination.

-

Reagents: 3-Bromopyridine (1.0 eq), Platinum(IV) oxide (

, 5 mol%), Ethanol (0.5 M), Conc. HCl (1.1 eq). -

Setup: High-pressure hydrogenation vessel (Parr shaker).

-

Procedure:

-

Dissolve 3-bromopyridine in ethanol.

-

Add concentrated HCl carefully (protonation protects the nitrogen and activates the ring).

-

Add

catalyst under inert atmosphere ( -

Pressurize with Hydrogen gas (

) to 40 psi. -

Shake at room temperature for 4-6 hours. Monitor closely: Over-reduction leads to piperidine (loss of Br).

-

-

Workup:

-

Filter catalyst over Celite.

-

Concentrate filtrate to yield 3-bromopiperidine hydrochloride as a white solid.

-

-

Validation:

NMR should show multiplets at 3.0-3.5 ppm (ring protons) and loss of aromatic signals.

References

-

Electronic Effects & Taft Equation

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

-

Conformational Analysis of 3-Halopiperidines

-

Juaristi, E. (1989). The Anomeric Effect in Saturated Heterocycles. Accounts of Chemical Research. Link

- Note: Confirms axial preference of electroneg

-

-

Metabolic Toxicity of Aliphatic Nitro Compounds

-

Cheng, G., et al. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Applied Toxicology. Link

-

-

Synthesis of Piperidine Derivatives

-

Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. Link

-

Safety Data Sheet (SDS) and Hazard Profiling of 4-(2-Bromo-4-nitrophenoxy)piperidine: A Technical Guide

The Dual-Nature Pharmacophore: An Executive Summary

In modern drug discovery, substituted phenoxypiperidines serve as privileged scaffolds for developing CNS therapeutics, kinase inhibitors, and GPCR ligands. 4-(2-Bromo-4-nitrophenoxy)piperidine is a highly versatile synthetic intermediate in this class. The aryl bromide allows for downstream transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), while the nitro group serves as a masked amine for further functionalization.

However, handling this compound—either as a free base or its widely commercialized Boc-protected precursor—presents a complex toxicological challenge. The molecule is a "dual-hazard" entity: it combines the severe corrosivity and dermal penetrability of a cyclic secondary amine with the insidious oxidative toxicity of a bromonitroarene. This whitepaper provides a mechanistic breakdown of these hazards and establishes self-validating protocols for safe laboratory handling.

Molecular Architecture & Chemical Identity

Because the free amine is highly reactive and difficult to store, the compound is predominantly sourced as its tert-butyloxycarbonyl (Boc) protected derivative[1].

Table 1: Physicochemical Identification

| Property | Boc-Protected Precursor | Free Amine (Active Intermediate) |

| Chemical Name | t-Butyl this compound-1-carboxylate | This compound |

| CAS Number | 337520-16-8[1] | N/A (Generated in situ) |

| Molecular Formula | C₁₆H₂₁BrN₂O₅ | C₁₁H₁₃BrN₂O₃ |

| Molecular Weight | 401.25 g/mol | 301.14 g/mol |

| Physical State | Light yellow to off-white powder | Viscous oil / Hygroscopic solid |

| Stability | Stable under standard conditions | Prone to oxidation; highly basic |

Deconstructing the Hazard Profile: A Mechanistic View

To effectively mitigate risk, researchers must understand why a chemical is hazardous, rather than simply memorizing safety phrases. The toxicity of this compound is driven by two distinct pharmacophores.

The Piperidine Core: Saponification and Corrosivity

The secondary amine of the piperidine ring is highly basic (pKa ~11.2) and lipophilic. Upon dermal contact, the free base rapidly penetrates the stratum corneum. Once in the aqueous environment of the dermis, it localizes at cell membranes and saponifies structural lipids, leading to rapid liquefaction necrosis[2]. This mechanism is responsible for its classification as a severe skin and eye corrosive (H314) and makes it highly toxic via dermal absorption (H311)[2].

The Bromonitroarene Moiety: Oxidative Stress and Methemoglobinemia

Aromatic nitro compounds are notorious for inducing methemoglobinemia[3]. Upon systemic absorption (via inhalation of dust/aerosols or dermal penetration), the nitro group undergoes hepatic reduction mediated by Cytochrome P450 enzymes. This generates reactive hydroxylamine and nitroso intermediates[4]. These electrophilic species interact with erythrocytes, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state[4].

The resulting methemoglobin cannot bind oxygen, shifting the oxygen dissociation curve to the left and causing severe tissue hypoxia (cyanosis), characterized by chocolate-brown colored blood, dizziness, and potential respiratory failure[5].

Table 2: GHS Hazard Classification & Quantitative Toxicity Data

| Hazard Class | GHS Code | Mechanistic Driver / Toxicological Threshold |

| Acute Toxicity (Oral) | H302 | LD₅₀ (Rat) ~400 mg/kg (Extrapolated from piperidine)[2] |

| Acute Toxicity (Dermal) | H311 | LD₅₀ (Rabbit) ~276 mg/kg; rapid lipid saponification[2] |

| Skin Corrosion | H314 | Visible necrosis through epidermis into dermis[2] |

| Target Organ Toxicity | H373 | Methemoglobinemia induction at >1.5 ppm exposure[4] |

| Skin Sensitization | H317 | Aryl bromide acts as a hapten, triggering immune response[6] |

Tactical Risk Mitigation and Emergency Workflows

Standard nitrile gloves offer insufficient breakthrough times for concentrated piperidine derivatives. Butyl rubber or heavy-duty neoprene gloves are mandatory when handling the deprotected free base.

In the event of systemic exposure resulting in cyanosis, standard oxygen therapy is insufficient because the hemoglobin itself is chemically altered. The definitive emergency intervention is the administration of Methylene Blue, which utilizes the NADPH-methemoglobin reductase pathway to reduce Fe³⁺ back to Fe²⁺[4].

Fig 1: Toxicological pathway of nitroaromatic-induced methemoglobinemia and emergency intervention.

Causality-Driven Experimental Protocols

Because the free base of this compound is highly toxic and difficult to handle, synthetic workflows must be designed as self-validating systems —where the chemistry itself inherently minimizes hazard exposure.

The following protocol details the deprotection of the commercial Boc-precursor (CAS 337520-16-8) to yield the active amine.

Protocol: Safe Isolation of the Piperidine Hydrochloride Salt

Objective: Cleave the Boc protecting group and isolate the active amine as a stable, non-volatile solid, completely bypassing the generation of the hazardous freebase liquid.

-

Dissolution: Suspend 1.0 eq of t-Butyl this compound-1-carboxylate in anhydrous Dichloromethane (DCM) at 0.1 M concentration under nitrogen.

-

Causality: DCM provides excellent solubility for the bulky Boc-intermediate while remaining inert to the highly acidic cleavage conditions.

-

-

Acidic Cleavage: Cool the flask to 0°C. Dropwise, add 10.0 eq of 4M HCl in Dioxane. Remove the ice bath and stir at 20°C for 2 hours.

-

Causality: Using anhydrous HCl/Dioxane instead of Trifluoroacetic acid (TFA) prevents the formation of hygroscopic TFA salts. The resulting hydrochloride salt is highly crystalline and chemically stable.

-

-

Precipitation: Add 3 volumes of cold, anhydrous diethyl ether (Et₂O) directly to the reaction mixture.

-

Causality: Direct precipitation bypasses the need for an aqueous basic workup (liquid-liquid extraction). This is the critical safety step: it entirely avoids the generation of the skin-permeable, corrosive piperidine freebase.

-

-

Isolation: Isolate the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with additional cold Et₂O to remove residual dioxane and t-butyl chloride byproducts.

-

Desiccation: Dry the solid under high vacuum for 4 hours to yield this compound hydrochloride.

Fig 2: Self-validating synthetic workflow for safe isolation of the piperidine hydrochloride salt.

Consolidated References

1.[1] 337520-16-8 CAS MSDS (t-Butyl this compound-1-carboxylate). ChemicalBook. 1 2.[2] Piperidine - SAFETY DATA SHEET. Penta Chemicals.2 3.[4] What is the treatment for bromonitrobenzene toxicity? Dr.Oracle. 4 4.[3] 2-Bromonitrobenzene - Hazardous Agents. Haz-Map. 3 5.[5] Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. 5 6.[6] 1-Bromo-2-nitrobenzene(577-19-5) MSDS. ChemicalBook. 6

Sources

- 1. 337520-16-8 CAS MSDS (t-Butyl this compound-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. 2-Bromonitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. droracle.ai [droracle.ai]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-Bromo-2-nitrobenzene(577-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Synthesis protocol for 4-(2-Bromo-4-nitrophenoxy)piperidine from raw materials

Application Note: High-Purity Synthesis of 4-(2-Bromo-4-nitrophenoxy)piperidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate often employed in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. The synthesis leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acid-mediated deprotection.

This guide deviates from standard "recipe-style" protocols by focusing on the mechanistic causality of each step, ensuring that researchers can troubleshoot and adapt the method to varying scales.

Retrosynthetic Analysis & Strategy

The target molecule contains a piperidine ring linked via an ether bond to an electron-deficient aryl ring. The most efficient disconnection is at the ether oxygen, implying a coupling between a nucleophilic alcohol and an electrophilic aryl halide.

-

Strategic Choice (SNAr vs. Mitsunobu): While a Mitsunobu reaction could couple 2-bromo-4-nitrophenol with N-Boc-4-hydroxypiperidine, the SNAr pathway is superior here. The presence of the para-nitro group on the aryl ring strongly activates it toward nucleophilic attack, allowing for milder conditions, higher yields, and easier purification compared to the phosphine-oxide-laden Mitsunobu route.

Synthesis Workflow (Graphviz)

Figure 1: Logical workflow for the synthesis of this compound via SNAr and Boc-deprotection.

Materials & Reagents

Safety Note: This protocol involves the use of Sodium Hydride (NaH) , which releases flammable hydrogen gas, and Trifluoroacetic Acid (TFA) , which is corrosive. All operations must be performed in a fume hood.

| Reagent | CAS No.[1][2][3][4] | Role | Equiv. | Notes |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | Nucleophile | 1.0 | Starting material.[5][6][7][8][9] Must be dry. |

| 2-Bromo-1-fluoro-4-nitrobenzene | 700-36-7 | Electrophile | 1.1 | The fluorine atom is the leaving group. |

| Sodium Hydride (60% in oil) | 7647-14-5 | Base | 1.2 - 1.5 | Irreversible deprotonation of alcohol. |

| DMF (Anhydrous) | 68-12-2 | Solvent | N/A | Polar aprotic solvent essential for SNAr. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Acid | 10-20 | Removes Boc group. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | N/A | Solvent for deprotection. |

Detailed Experimental Protocol

Step 1: SNAr Coupling

Objective: Synthesis of tert-butyl this compound-1-carboxylate.

-

Preparation of Nucleophile:

-

To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (1.0 equiv).

-

Dissolve in anhydrous DMF (0.2 M concentration relative to piperidine).

-

Expert Insight: DMF is chosen over THF because its high dielectric constant stabilizes the charged transition state (Meisenheimer complex), significantly accelerating the reaction rate.

-

-

Deprotection (Alkoxide Formation):

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise.

-

Observation: Evolution of H₂ gas (bubbling) will occur. Allow the mixture to stir at 0 °C for 15–30 minutes until bubbling ceases.

-

Why: Generating the sodium alkoxide in situ creates a powerful nucleophile capable of attacking the aryl fluoride rapidly.

-

-

Addition of Electrophile:

-

Add 2-Bromo-1-fluoro-4-nitrobenzene (1.1 equiv) to the reaction mixture. This can be added as a solid or dissolved in a minimal amount of DMF.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

Mechanism:[7][10][11][12][13][14] The alkoxide attacks the carbon bearing the fluorine. The para-nitro group stabilizes the negative charge in the intermediate. Fluoride is then eliminated, restoring aromaticity.

-

-

Workup & Purification:

-

Quench the reaction by carefully pouring it into ice-cold water (5x reaction volume). The product typically precipitates as a solid.

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If the solid is not pure, recrystallize from Hexanes/EtOAc or perform flash column chromatography (0-30% EtOAc in Hexanes).

-

Step 2: Boc-Deprotection

Objective: Removal of the tert-butoxycarbonyl group to yield the free amine or salt.

-

Dissolution:

-

Dissolve the intermediate from Step 1 in DCM (0.1 M).

-

-

Acidolysis:

-

Add TFA (10–20 equiv) dropwise at RT. Alternatively, use 4M HCl in Dioxane if the hydrochloride salt is preferred.

-

Stir at RT for 1–2 hours. Monitor by TLC (the starting material will disappear; the product is very polar).

-

-

Isolation (Free Base):

-

Concentrate the reaction mixture to remove excess TFA and DCM.

-

Redissolve the residue in DCM.

-

Wash carefully with saturated NaHCO₃ solution (Caution: CO₂ evolution) until the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3x) or CHCl₃/Isopropanol (3:1) if solubility is an issue.

-

Dry organics over Na₂SO₄ and concentrate.[16]

-

-

Isolation (HCl Salt - Optional):

-

If using HCl/Dioxane, simply filter the precipitated solid and wash with diethyl ether.

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected values.

| Technique | Expected Observation | Diagnostic Feature |

| ¹H NMR (DMSO-d₆) | Aryl Region: 3 protons. | δ ~8.45 (d, J=2.5 Hz) : Proton ortho to NO₂ and Br.δ ~8.25 (dd) : Proton ortho to NO₂.δ ~7.40 (d) : Proton ortho to ether linkage. |

| ¹H NMR (Aliphatic) | Piperidine Ring: | δ ~4.8-5.0 (m, 1H) : The CH-O proton. This shift confirms O-alkylation (downfield shift) vs N-alkylation. |

| LC-MS | M+H Peak | m/z ~301/303 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). |

| TLC | Rf Value | Intermediate (Boc): Rf ~0.6 (30% EtOAc/Hex).Final Product: Rf ~0.1 (10% MeOH/DCM). |

Critical Quality Control Point: If the ¹H NMR shows a multiplet at δ 3.5–4.0 for the CH-O proton instead of δ 4.8–5.0, you likely have N-arylation (if the Boc group fell off or starting material was impure). However, with N-Boc protection, this is chemically impossible unless the starting material was degraded.

References

-

Nucleophilic Aromatic Substitution (SNAr)

- Topic: Stabilization of Meisenheimer complexes by para-nitro groups.

- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr)

-

URL:[Link]

- Synthesis of Piperidine Aryl Ethers: Topic: General procedure for coupling N-Boc-4-hydroxypiperidine with activated aryl fluorides. Source: BenchChem Application Notes. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine" (See Protocol 1 for analogous ether synthesis logic).

-

Reagent Data (2-Bromo-1-fluoro-4-nitrobenzene)

- Topic: Physical properties and safety d

- Source: PubChem Compound Summary.

-

URL:[Link]

-

Boc Deprotection Protocols

Sources

- 1. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]

- 2. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis and antibacterial activity of 5-nitrofuryl and 3-methoxy-2-nitrophenyl derivatives of 6 beta-aminopenicillanic, 7 beta-aminocephalosporanic and 7 beta-aminodesacetoxy-cephalosporanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Boc-4-Hydroxypiperidine/1-Boc-4-Piperidinol CAS 109384-19-2 [hsppharma.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. orgsyn.org [orgsyn.org]

Application Note: Chemoselective N-Alkylation Protocols for 4-(2-Bromo-4-nitrophenoxy)piperidine

Executive Summary

4-(2-Bromo-4-nitrophenoxy)piperidine is a highly functionalized, bifunctional building block frequently utilized in medicinal chemistry and targeted drug discovery. The molecule presents a unique synthetic challenge: while the secondary piperidine nitrogen is a prime nucleophilic target for structural diversification via N-alkylation, the pendant 2-bromo-4-nitrophenoxy moiety contains functional groups that are highly sensitive to aggressive reagents. This application note details two robust, field-proven methodologies for the N-alkylation of this scaffold, emphasizing chemoselectivity, the causality of reagent selection, and self-validating in-process controls.

Strategic Considerations & Mechanistic Rationale

When functionalizing the piperidine nitrogen of this specific scaffold, the chemist must navigate the orthogonal reactivity of the aryl bromide and the nitro group:

-

Nitro Group Lability: The nitroarene is easily over-reduced to an aniline by strong hydride donors (e.g.,

) or under catalytic hydrogenation conditions ( -

Aryl Bromide Sensitivity: The carbon-bromine bond is highly susceptible to hydrodehalogenation under reductive conditions (especially palladium-catalyzed hydrogenation) and can inadvertently participate in cross-coupling if transition metals are present.

To achieve selective N-alkylation without degrading the phenoxy substituent, we must employ either mild nucleophilic substitution (

Experimental Workflows

Method A: Direct N-Alkylation via Nucleophilic Substitution ( )

This method is ideal for introducing primary alkyl, allyl, or benzyl groups using their corresponding alkyl halides.

Causality of Reagents: Potassium carbonate (

Self-Validating System: The reaction progress is visually indicated by the persistence of suspended

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile to achieve a 0.1 M solution.

-

Base Addition: Add finely powdered, anhydrous

(2.0 eq). Stir the suspension vigorously at room temperature for 10 minutes. -

Electrophile Addition: Dissolve the alkyl halide (1.05 eq) in a small volume of MeCN and add it dropwise via a syringe pump over 1 hour. Crucial Step: Slow addition maintains a low concentration of the electrophile, favoring mono-alkylation over quaternization.

-

Incubation: Stir the mixture at room temperature (or heat to 60 °C for less reactive alkyl chlorides) for 12–18 hours. Monitor via LC-MS for the appearance of the

product peak. -

Workup & Isolation: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and distilled water. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous

, and concentrate. Purify via silica gel flash chromatography.

Method B: Chemoselective Reductive Amination

This method is preferred for introducing sterically hindered or secondary alkyl groups using aldehydes or ketones.

Causality of Reagents: Sodium triacetoxyborohydride (

Self-Validating System: The addition of saturated

Step-by-Step Protocol:

-

Iminium Formation: Dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the target aldehyde or ketone (1.1 eq) followed by glacial acetic acid (1.0 eq).

-

Pre-activation: Stir the mixture at room temperature for 1 hour to allow the equilibrium to favor the iminium ion intermediate.

-

Reduction: Add

(1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic; maintain the flask in a room-temperature water bath if necessary. -

Incubation: Stir under nitrogen for 12–24 hours. Monitor by TLC (UV detection).

-

Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous

until gas evolution completely ceases (Self-validation check). Extract the aqueous layer with dichloromethane (

Quantitative Data & Reaction Parameters

| Parameter | Method A: Direct Alkylation ( | Method B: Reductive Amination |

| Amine Equivalents | 1.0 eq | 1.0 eq |

| Electrophile Equivalents | 1.05 eq (Alkyl Halide) | 1.10 eq (Aldehyde/Ketone) |

| Base / Acid Additive | 2.0 eq | 1.0 eq Glacial Acetic Acid (Acid) |

| Reducing Agent | N/A | 1.5 eq |

| Optimal Solvent | Anhydrous Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) |

| Temperature | 20 °C to 60 °C | 20 °C (Room Temperature) |

| Reaction Time | 12 – 18 hours | 12 – 24 hours |

| Primary Side Reaction | Quaternization (Dialkylation) | Alcohol formation (Over-reduction) |

Reaction Pathway Visualization

Workflow detailing the divergent chemoselective N-alkylation pathways for the piperidine scaffold.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

High-Efficiency Pd-Catalyzed Cross-Coupling of 4-(2-Bromo-4-nitrophenoxy)piperidine Scaffolds

Executive Summary

The scaffold 4-(2-Bromo-4-nitrophenoxy)piperidine is a high-value intermediate in the synthesis of kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR modulators. Its structural core features an electron-deficient aryl bromide primed for oxidative addition, coupled with a piperidine moiety that serves as a versatile solubilizing group or pharmacophore linker.

This Application Note provides a definitive guide to performing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) on this specific substrate. We address the critical chemoselectivity challenges posed by the free piperidine nitrogen and the electronic activation provided by the para-nitro group.

Substrate Analysis & Mechanistic Strategy

Structural Properties

-

Electrophile: The C-Br bond is the active site.

-

Electronic Activation: The nitro group at the para position (relative to the ether linkage) and meta (relative to Br) strongly withdraws electron density.

-

Impact: This significantly lowers the activation energy for the Oxidative Addition of Pd(0), making this substrate highly reactive compared to unactivated aryl bromides.

-

-

Steric Environment: The ortho-phenoxy piperidine group introduces moderate steric bulk.

-

Impact: While oxidative addition is fast, Transmetallation may be the rate-determining step. Sterically demanding ligands (e.g., SPhos, XPhos) are recommended to facilitate this cycle.

-

-

Nucleophilic Liability: The secondary amine of the piperidine (if unprotected) is a competent nucleophile.

-

Risk:[1] It can poison the Pd catalyst or participate in competing N-arylation.

-

Strategic Workflow

To ensure high yields and reproducibility, the piperidine nitrogen status dictates the protocol path.

Figure 1: Decision tree for processing this compound. Protection of the secondary amine is critical for consistent catalytic turnover.

Pre-Reaction Protocol: N-Boc Protection

If your starting material is the HCl salt or free base (CAS 1220020-95-0), perform this step first.

Rationale: Protecting the amine prevents catalyst coordination and side reactions. The Boc group is orthogonal to the basic conditions of Suzuki couplings.

-

Suspend this compound HCl (1.0 equiv) in DCM (10 mL/g).

-

Add TEA (Triethylamine) (2.5 equiv) followed by Boc₂O (1.1 equiv).

-

Stir at RT for 4 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 0.5M citric acid, then brine. Dry over Na₂SO₄ and concentrate.

-

Result: tert-Butyl this compound-1-carboxylate (CAS 337520-16-8). Use this for all subsequent couplings.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl Ethers. Mechanism: The electron-poor aryl bromide undergoes rapid oxidative addition. We use a Pd(II) precatalyst that reduces in situ.

Materials

| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Substrate | N-Boc-4-(2-Bromo-4-nitrophenoxy)piperidine | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst (Robust) |

| Base | K₂CO₃ (2M aq.) or Cs₂CO₃ (solid) | 3.0 | Activator |

| Solvent | 1,4-Dioxane / Water (4:1) | - | 0.1 M Conc. |

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the N-Boc substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base (K₂CO₃).

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Note: The nitro group activates the bromide, so reaction times are often shorter than standard aryl bromides.

-

-

Monitoring: Check LCMS for consumption of bromide (M+H-Boc peak often visible).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) and use K₃PO₄ as the base in Toluene/Water at 100 °C.

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of amine functionality at the ortho position. Challenge: The ortho-phenoxy group creates a steric hurdle. Standard ligands (PPh₃) will fail.

Materials

| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Substrate | N-Boc-4-(2-Bromo-4-nitrophenoxy)piperidine | 1.0 | Electrophile |

| Partner | Primary or Secondary Amine | 1.2 | Nucleophile |

| Catalyst | Pd₂(dba)₃ | 0.02 | Pd Source |

| Ligand | BrettPhos or XPhos | 0.04 | Ligand |

| Base | Cs₂CO₃ or NaOtBu | 2.0 | Base |

| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous |

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ and Ligand in the solvent under Argon and stir for 5 mins at RT to form the active catalyst species (L-Pd-0).

-

Addition: Add the N-Boc substrate, the amine partner, and the base.

-

Warning: If using NaOtBu, ensure the nitro group is compatible (usually safe at mild temps, but Cs₂CO₃ is gentler).

-

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Protocol C: Sonogashira Coupling

Target: Alkynylation. Note: Nitro-aromatics are excellent substrates for Sonogashira due to electronic activation.

Materials

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent).

-

Solvent: DMF/TEA (1:1) or THF/TEA.

Procedure

-

Dissolve N-Boc substrate and terminal alkyne (1.2 equiv) in degassed solvent.

-

Add Pd catalyst and CuI.

-

Stir at RT to 60 °C . (Start at RT; the nitro group makes the bromide very reactive).

-

Safety: Ensure no copper acetylides precipitate dry (explosive hazard). Quench with wet solvent.

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by free amine | Ensure 100% Boc-protection of the piperidine before coupling. |

| Protodehalogenation (Ar-Br | Hydride source in reaction | Use anhydrous solvents. Avoid alcohols if using strong bases. Reduce reaction temp. |

| Homocoupling of Boronic Acid | Oxygen presence | Rigorous degassing (sparging) of solvents is required. |

| Dark Black Precipitate | Pd precipitation (Pd black) | Ligand is insufficient to stabilize Pd. Switch to phosphine-rich ligands (e.g., XPhos, SPhos). |

Safety & Handling

Nitro-Aromatics

-

Energetics: While this compound is generally stable, nitro-aromatics can be energetic. Do not heat neat material above 150 °C.

-

Reduction Risk: Avoid mixing with strong reducing agents (LiAlH₄, H₂/Pd) during the coupling setup unless reduction of the nitro group is intended.

Piperidine Derivatives

-

Toxicity: Piperidines are irritants and potential sensitizers. Handle in a fume hood.

-

Disposal: Quench all catalytic reactions with specific metal scavengers (e.g., SiliaMetS®) before disposal to prevent heavy metal contamination.

References

-

Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Buchwald-Hartwig Conditions for Hindered Substrates: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Compound Data (N-Boc-4-(2-bromo-4-nitrophenoxy)piperidine): Sigma-Aldrich Product Specification, CAS 337520-16-8. Link (Generic landing for structure verification).

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi.com [mdpi.com]

- 7. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. echemi.com [echemi.com]

Functionalization of the piperidine nitrogen in 4-(2-Bromo-4-nitrophenoxy)piperidine

Application Note: Strategic Functionalization of the Piperidine Nitrogen in 4-(2-Bromo-4-nitrophenoxy)piperidine

Executive Summary & Scaffold Analysis

The scaffold This compound represents a high-value "warhead-linker" motif in medicinal chemistry. It combines a solubilizing piperidine ring with a highly functionalized aryl ether "head."

-

The Piperidine (

): A secondary amine acting as the primary nucleophilic handle for diversification. -

The Aryl Ether: A stable linkage resistant to standard acidic/basic hydrolysis.

-

The 4-Nitro Group (

): A masked aniline (reducible) and an electron-withdrawing group (EWG) that modulates the electronic properties of the ring. -

The 2-Bromo Group (

): A critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: The primary synthetic risk is chemoselectivity . The functionalization of the piperidine nitrogen must occur without reducing the nitro group (which would lead to polymerization or side reactions) and without debrominating the aryl ring.

This guide details three "Gold Standard" protocols optimized for this specific scaffold, ensuring high fidelity and reproducibility.

Chemoselectivity & Decision Logic

Before initiating synthesis, select the protocol based on the desired "R" group.

Figure 1: Strategic decision tree for piperidine functionalization based on the target pharmacophore.

Method A: Reductive Amination (N-Alkylation)

Objective: Install an alkyl group (e.g., benzyl, ethyl, cycloalkyl) while preserving the nitro and bromo substituents.

The Critical Choice: You must use Sodium Triacetoxyborohydride (STAB) .

-

Why:

and

Protocol 1: STAB-Mediated N-Alkylation

| Reagent | Equivalents | Role |

| Scaffold (Amine) | 1.0 eq | Nucleophile |

| Aldehyde/Ketone | 1.1 - 1.2 eq | Electrophile |

| STAB | 1.5 eq | Selective Hydride Source |

| Acetic Acid (AcOH) | 1.0 - 2.0 eq | Catalyst (Activates Imine) |

| DCE or THF | Solvent (0.1 M) | Medium (DCE preferred) |

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the piperidine scaffold (1.0 eq) and the aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the iminium ion.

-